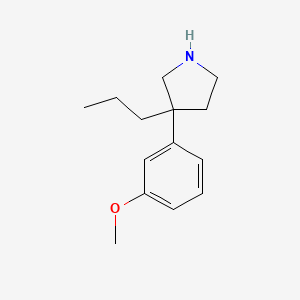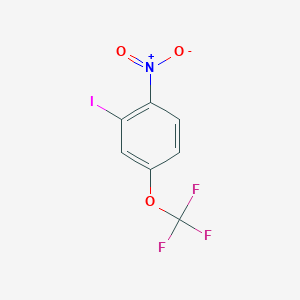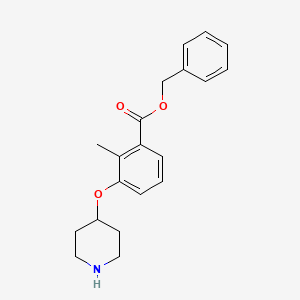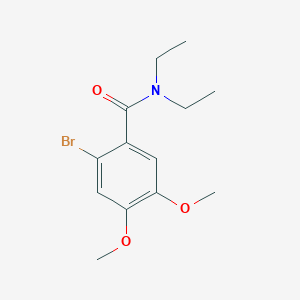
Benzamide, 2-bromo-N,N-diethyl-4,5-dimethoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzamide, 2-bromo-N,N-diethyl-4,5-dimethoxy- is an organic compound with the molecular formula C13H18BrNO3 This compound is a derivative of benzamide, featuring bromine, diethyl, and dimethoxy substituents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 2-bromo-N,N-diethyl-4,5-dimethoxy- typically involves the bromination of a suitable benzamide precursor followed by the introduction of diethyl and dimethoxy groups. The reaction conditions often require the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The subsequent steps involve the alkylation of the amide nitrogen with diethyl groups and the methoxylation of the aromatic ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
Analyse Des Réactions Chimiques
Types of Reactions
Benzamide, 2-bromo-N,N-diethyl-4,5-dimethoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amines or alcohols.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles like hydroxide, cyanide, or amines under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium hydroxide (NaOH), potassium cyanide (KCN), primary or secondary amines
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Amines, alcohols
Substitution: Hydroxylated, cyanated, or aminated derivatives
Applications De Recherche Scientifique
Benzamide, 2-bromo-N,N-diethyl-4,5-dimethoxy- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Benzamide, 2-bromo-N,N-diethyl-4,5-dimethoxy- involves its interaction with specific molecular targets and pathways. The bromine and diethyl groups may enhance its binding affinity to certain enzymes or receptors, leading to modulation of their activity. The dimethoxy groups can influence the compound’s solubility and bioavailability, affecting its overall pharmacokinetic profile.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benzamide, 2-bromo-
- Benzamide, 4-bromo-N,N-diethyl-
- Benzamide, 2-bromo-N-methyl-
Uniqueness
Benzamide, 2-bromo-N,N-diethyl-4,5-dimethoxy- is unique due to the presence of both diethyl and dimethoxy groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
105875-33-0 |
|---|---|
Formule moléculaire |
C13H18BrNO3 |
Poids moléculaire |
316.19 g/mol |
Nom IUPAC |
2-bromo-N,N-diethyl-4,5-dimethoxybenzamide |
InChI |
InChI=1S/C13H18BrNO3/c1-5-15(6-2)13(16)9-7-11(17-3)12(18-4)8-10(9)14/h7-8H,5-6H2,1-4H3 |
Clé InChI |
KTOYVVXKBNEDHC-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C(=O)C1=CC(=C(C=C1Br)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


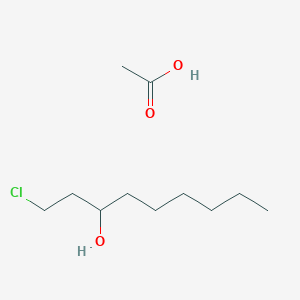
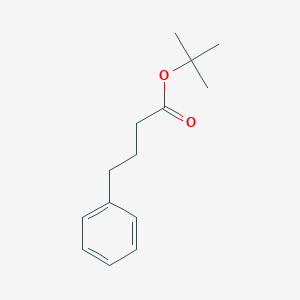
![8-(1H-indol-4-yl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine](/img/structure/B13889845.png)
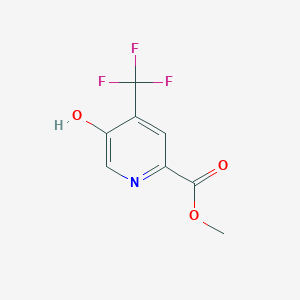
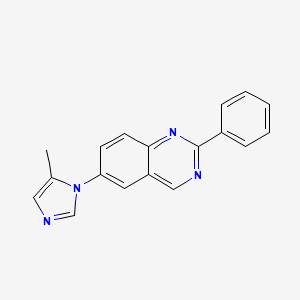
![Methyl (2E)-3-[4-({[2-(2-methyl-1H-indol-3-YL)ethyl]amino}methyl)phenyl]prop-2-enoate hydrochloride](/img/structure/B13889866.png)
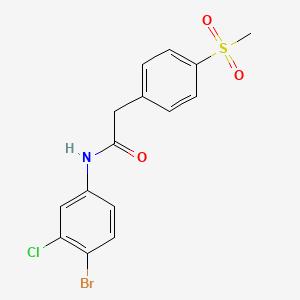
![2-(4-tert-butylphenyl)-N-[1-(2,5-dimethyl-1,3-thiazol-4-yl)ethyl]acetamide](/img/structure/B13889872.png)
![Ethyl 1-(4-methoxyphenyl)-6-methylpyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B13889883.png)

